3-Cyclopropylthiophene-2-sulfonyl fluoride
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Overview
Description
3-Cyclopropylthiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylthiophene-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into a thiophene ring. One common method is the fluorosulfonylation of thiophene derivatives using electrophilic fluorosulfonylating reagents. This process can be carried out under mild conditions, often using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonates or sulfonic acids as starting materials. A transition-metal-free one-pot method has been developed for the efficient preparation of sulfonyl fluorides from these precursors . This method is advantageous due to its high efficiency and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which can react with the sulfonyl fluoride group under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the thiophene ring.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives or fully reduced thiophene rings.
Properties
IUPAC Name |
3-cyclopropylthiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S2/c8-12(9,10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRFTYZTOFKCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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